molecular formula C9H7Cl2N3OS B176599 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 130087-63-7

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B176599
M. Wt: 276.14 g/mol
InChI Key: OYUKXIGPQQNPDH-UHFFFAOYSA-N
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Description

“5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound. However, there is limited information available about this specific compound. It seems to be a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol”. However, a related compound “n-(5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-Substituted-amide” has been synthesized and its fungicidal activities have been studied2.



Molecular Structure Analysis

The molecular structure of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.



Chemical Reactions Analysis

Specific chemical reactions involving “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not available. However, the compound “2,4-Dichlorophenoxyacetic acid” is known to be a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.


Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Inflammatory and Molluscicidal Agents : Compounds with 1,2,4-triazoles and (2,4-dichlorophenoxy) moieties, including 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, exhibit potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
  • Antimicrobial Activities : These compounds have shown effectiveness against various microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

  • Synthesis Processes : Innovative synthesis methods have been developed for compounds like 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, contributing to advancements in chemical synthesis techniques (Xue et al., 2008).
  • Crystal Structure Elucidation : Detailed analysis of crystal structures of these compounds aids in understanding their molecular configuration and potential interactions (Xu et al., 2005).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Certain derivatives of 1,2,4-triazole have been identified as effective corrosion inhibitors, demonstrating their utility in industrial applications (Yadav et al., 2013).

Antioxidant and Analgesic Properties

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, suggesting their potential use in oxidative stress-related conditions (Karrouchi et al., 2016).
  • Analgesic Effects : These compounds have also been explored for their analgesic effects, broadening their potential therapeutic applications (Karrouchi et al., 2016).

Safety And Hazards

The safety and hazards associated with “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is known to cause skin irritation, serious eye damage, and may cause respiratory irritation4.


properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKXIGPQQNPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353632
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

CAS RN

130087-63-7
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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Citations

For This Compound
3
Citations
MF El Shehry, AA Abu-Hashem… - European Journal of …, 2010 - Elsevier
A series of fused and non fused 1,2,4-triazoles with (2,4-dichlorophenoxy) moiety are prepared utilizing 3-((2,4-dichlorophenoxy)methyl)-4-amino-4H-1,2,4-triazole-5-thiol (3). The latter …
Number of citations: 170 www.sciencedirect.com
R Agrawal - THESIS APPROVAL SHEET, 2012 - Citeseer
During the past decades, the human population affected with life-treating infectious diseases caused by multidrug-resistant Gram-positive and Gram-negative pathogen bacteria …
Number of citations: 2 citeseerx.ist.psu.edu
R Agrawal, SS Pancholi - Der Pharma Chemica, 2011
Number of citations: 33

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